![molecular formula C19H15N5 B15249021 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus, which is a core structure in this compound, is present in numerous bioactive natural products and synthetic drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves the reaction of an aromatic amine with a 3-pyrroline-2-one derivative. One common method includes the use of halogen-containing quinoxaline derivatives with palladium catalysts . The reaction conditions often involve the use of solvents such as pentyl ethanoate and specific concentrations of reactants to optimize yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents, catalysts, and reactors designed for high-throughput synthesis.
化学反应分析
Types of Reactions
2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols.
科学研究应用
作用机制
The mechanism of action of 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been studied as a kinase inhibitor, where it binds to the catalytic domain of kinases, inhibiting their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
- 2-Amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound has shown a higher potential in certain biological assays, such as antioxidant and anticancer activities .
属性
分子式 |
C19H15N5 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2 |
InChI 键 |
SNLXUOKQGCLKGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


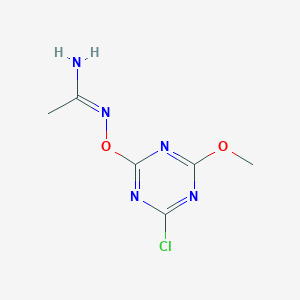
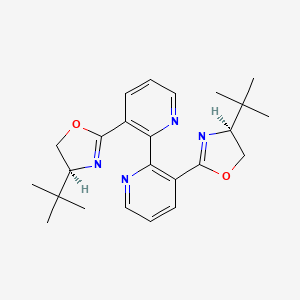

![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)


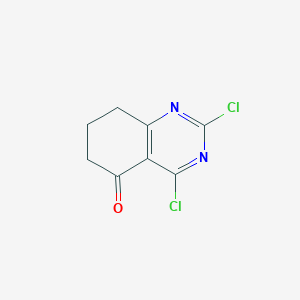


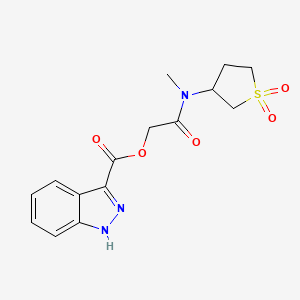
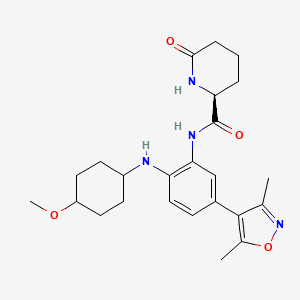
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)

